2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2.ClH/c1-2-6-12(7-3-1)13-10-11-16-14-8-4-5-9-15(14)17-13;/h1-9,13,16-17H,10-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUIBFFAWCPFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2NC1C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride typically involves the condensation of phenylhydrazine with a suitable ketone, followed by cyclization. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the benzodiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield . The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Halogenation or alkylation reactions can introduce new substituents on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Structural Characteristics
The compound features a benzodiazepine core, which is known for its diverse pharmacological effects. The presence of a phenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Pharmacological Studies
2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride has been investigated for various pharmacological activities:
- Anxiolytic Effects : Similar to traditional benzodiazepines, this compound may exhibit anxiolytic properties by modulating GABA_A receptor activity. Studies have shown that benzodiazepines can enhance the inhibitory effects of GABA neurotransmission, leading to reduced anxiety levels .
- Neuroprotective Properties : Preliminary research suggests that derivatives of benzodiazepines can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor .
Synthesis and Development
The synthesis of 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves several chemical reactions that can be optimized for yield and purity. Various synthetic routes have been documented in literature, focusing on:
- Cyclization Reactions : Key steps often involve cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazepine ring structure.
- Functionalization : Modifications on the phenyl group or other substituents can lead to compounds with enhanced biological activity or selectivity for specific receptors .
Case Studies and Clinical Trials
Several studies have explored the efficacy of benzodiazepine derivatives in clinical settings:
- Anxiety Disorders : A clinical trial evaluating the effectiveness of a related benzodiazepine derivative showed significant improvements in anxiety scores among participants compared to placebo controls .
- Neurodegenerative Disorders : Research has indicated that compounds structurally similar to 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine may offer protective effects against neurodegeneration in animal models of Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily targets the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects . The compound may also interact with other molecular pathways, contributing to its diverse pharmacological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
1-Ethyl-5-Methyl-1,3,4,5-Tetrahydro-2H-1,5-Benzodiazepin-2-One Hydrochloride
- Molecular Formula : C₁₂H₁₇ClN₂O
- This derivative also features a ketone group at position 2, altering hydrogen-bonding capabilities and electronic distribution .
2,3,4,5-Tetrahydro-1H-1,5-Methanobenzo[d]azepine Hydrochloride
- Molecular Formula : C₁₁H₁₄ClN
- Key Differences: The methano bridge (CH₂ group bridging positions 1 and 5) creates a rigid bicyclic structure, contrasting with the flexible tetrahydro ring in the target compound. This rigidity may influence binding affinity in biological systems and reduce conformational flexibility during reactions .
8-Bromo-2,3,4,5-Tetrahydro-1H-1,4-Benzodiazepin-2-One Hydrochloride
- Molecular Formula : C₉H₁₀BrClN₂O
- Key Differences: The bromine substituent at position 8 and the 1,4-diazepine ring (vs. 1,5 in the target compound) result in distinct electronic effects.
Regioselectivity in Acylation Reactions
The target compound exhibits regioselective N-acylation due to intramolecular hydrogen bonding between the 2-hydroxyphenyl group and the N-5 atom. Notably, acylating agents (e.g., crotonyl chloride) show consistent preference for N-acylation regardless of size, suggesting electronic factors dominate over steric effects in the target compound .
Table 1: Acylation Reactivity Comparison
Pharmacological Potential
- 2,3,4,5-Tetrahydro-1H-1,5-Benzodiazepine Derivatives: notes a related compound’s use as a therapeutic agent for diabetes and nephropathy, implying possible metabolic applications for the target compound.
- 8-Bromo-1,4-Benzodiazepine : Bromine’s electronegativity may enhance binding to targets like GABA receptors, though its 1,4-configuration limits direct comparison .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
Biological Activity
2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride (CAS No. 394655-11-9) is a compound belonging to the benzodiazepine class, which is known for its psychoactive properties. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H16N2
- Molecular Weight : 224.30 g/mol
- CAS Number : 394655-11-9
Benzodiazepines generally exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This leads to increased neuronal inhibition and results in anxiolytic, sedative, and anticonvulsant effects. The specific structural features of 2-phenyl derivatives may influence their selectivity and potency at these receptors.
Anxiolytic Effects
Research indicates that derivatives of benzodiazepines can exhibit significant anxiolytic properties. A study demonstrated that modifications on the phenyl ring can alter binding affinity to GABA_A receptors, thus impacting anxiety-related behaviors in animal models .
Neuroprotective Properties
Some studies have suggested that compounds similar to 2-phenyl-2,3,4,5-tetrahydro-1H-benzodiazepine may possess neuroprotective effects. For instance, they may inhibit excitotoxicity mediated by AMPA receptors in neuronal cultures. The modulation of AMPA receptor desensitization rates has been documented as a potential mechanism for neuroprotection .
Anticonvulsant Activity
The compound's structure suggests potential anticonvulsant activity. Benzodiazepines are traditionally used to manage seizures due to their ability to enhance GABAergic transmission. Research on related compounds has shown efficacy in reducing seizure frequency in various animal models .
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of 2-phenyl-2,3,4,5-tetrahydro-1H-benzodiazepine hydrochloride can be achieved through various methods involving catalytic hydrogenation of precursors derived from phenyl-substituted benzodiazepines. Novel synthetic routes have focused on minimizing waste and improving yield while maintaining biological activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process, including cyclization reactions and acylation. For example, a benzodiazepine core can be acylated using acid chlorides under basic conditions (e.g., sodium bicarbonate) in anhydrous solvents like dichloromethane . Optimization requires monitoring temperature (0–5°C for acylation), stoichiometry of reagents, and purification via column chromatography .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzodiazepine scaffold and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like secondary amines (N–H stretches at ~3300 cm⁻¹) . X-ray crystallography can resolve stereochemistry if crystalline samples are obtainable .
Q. How can researchers assess the solubility and stability of this compound in different solvents for in vitro studies?
- Methodological Answer : Solubility should be tested in polar (e.g., DMSO, ethanol) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or HPLC. Stability studies involve incubating the compound at 25°C and 37°C, with periodic sampling over 24–72 hours. Degradation products are analyzed via LC-MS .
Advanced Research Questions
Q. What advanced analytical methods resolve contradictions in reported solubility or reactivity data?
- Methodological Answer : Conflicting solubility data (e.g., low aqueous solubility vs. polar solvent compatibility) can be addressed using Hansen solubility parameters (HSPs) to predict solvent compatibility . Reactivity discrepancies (e.g., unexpected oxidation products) require mechanistic studies via density functional theory (DFT) to model reaction pathways .
Q. How can chiral purity be ensured during synthesis, given the compound’s potential stereoisomerism?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived catalysts) or enzymatic resolution methods ensures enantiomeric excess (>99%) .
Q. What strategies mitigate interference from impurities during biological activity assays?
- Methodological Answer : Impurities (e.g., desmethyl derivatives) are identified via LC-MS and quantified against reference standards (e.g., EP/Pharmaceutical-grade impurities). Solid-phase extraction (SPE) or preparative HPLC isolates the target compound to ≥98% purity before assays .
Q. How do structural modifications (e.g., halogenation) impact the compound’s binding affinity to GABA receptors?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding interactions. In vitro receptor-binding assays (radioligand displacement using ³H-flunitrazepam) quantify affinity changes. Fluorination at position 7 increases lipophilicity and CNS penetration .
Q. What methodologies reconcile discrepancies in reported toxicity profiles across studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
